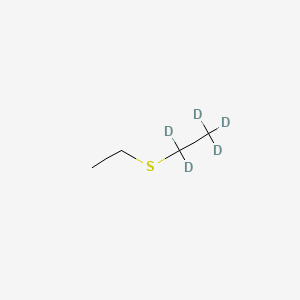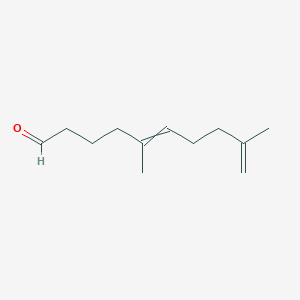
5,9-Dimethyldeca-5,9-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a multi-constituent substance that belongs to the class of aldehydes. This compound is known for its distinct chemical structure, which includes two double bonds and two methyl groups positioned at the 5th and 9th carbon atoms of the deca-dienal chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-5,9-dienal can be achieved through various synthetic routes. One common method involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in a reverse phase (RP) HPLC method . For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid . This method is scalable and can be used for the isolation of impurities in preparative separation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,9-Dimethyldeca-5,9-dienal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the double bonds in its structure .
Common Reagents and Conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
Scientific Research Applications
5,9-Dimethyldeca-5,9-dienal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,9-Dimethyldeca-5,9-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . Additionally, the double bonds in its structure can undergo reactions with reactive oxygen species (ROS), contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
5,9-Dimethyl-4,8-decadienal: A closely related compound with similar chemical properties.
4,8-Decadienal, 5,9-dimethyl-: Another isomer with slight variations in the position of double bonds.
Uniqueness
5,9-Dimethyldeca-5,9-dienal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
61195-31-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5,9-dimethyldeca-5,9-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9-10H,1,4-8H2,2-3H3 |
InChI Key |
WJIAPVTVTUWBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=C(C)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)

![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

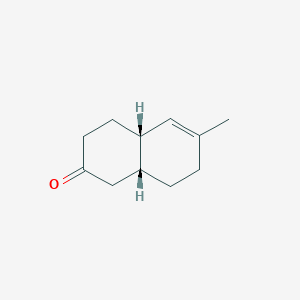
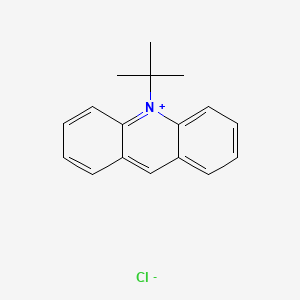
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
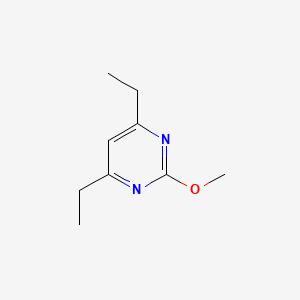
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

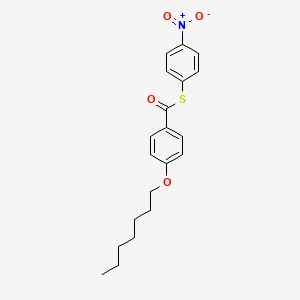
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
